molecular formula C19H14BrClN2O5 B1204706 Cinazepam CAS No. 172986-25-3

Cinazepam

Cat. No.: B1204706
CAS No.: 172986-25-3
M. Wt: 465.7 g/mol
InChI Key: NQTRBZXDWMDXAQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinazepam is synthesized through a multi-step process involving the reaction of 7-bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine with butanedioic acid. The reaction conditions typically involve the use of aprotic solvents and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Cinazepam undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Comparison with Similar Compounds

    Phenazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Nitrazepam: Known for its hypnotic effects but with a higher affinity for the GABA-A receptor.

    Diazepam: A well-known benzodiazepine with broader applications but more pronounced muscle relaxant effects.

Uniqueness of Cinazepam: this compound is unique in its ability to maintain sleep architecture, increasing the continuity of slow-wave sleep and REM sleep . This makes it particularly advantageous for treating sleep disorders compared to other benzodiazepines that may disrupt these sleep stages .

Biological Activity

Cinazepam, known chemically as 3-hydroxy-7-bromo-5-(ortho-chlorophenyl)-1,2-dihydro-3H-1,4-benzodiazepin-2-one hemisuccinate, is an atypical benzodiazepine derivative that exhibits significant hypnotic , anxiolytic , and sedative properties. It is primarily utilized in the treatment of anxiety and sleep disorders, distinguished by its minimal myorelaxant side effects and ability to maintain sleep architecture without disrupting REM or slow-wave sleep .

This compound functions as a positive allosteric modulator of the GABAA_A receptor, a major inhibitory neurotransmitter in the brain. This modulation enhances the inhibitory effects of GABA, leading to decreased neuronal excitability. The compound binds at the interface between alpha and gamma subunits of the GABAA_A receptor, which facilitates chloride ion influx and results in neuronal hyperpolarization .

Pharmacokinetics

This compound is characterized by rapid metabolism in vivo. Following administration, approximately 5% of the parent compound remains detectable within 30 minutes , indicating swift conversion to active metabolites, primarily 3-hydroxyphenazepam . The elimination kinetics demonstrate that over 90% of this compound and its metabolites are excreted via urine and feces within 5-10 days , suggesting no significant accumulation in the body over time .

Table 1: Elimination Kinetics of this compound

ParameterValue
Median Elimination Half-Life16–23 hours
Renal Excretion~60%
Fecal Excretion~33%
Time for 90% Elimination5-10 days

Comparative Affinity

Research indicates that this compound exhibits a lower affinity for the benzodiazepine receptor compared to other well-known hypnotics like nitrazepam and phenazepam. This unique profile may contribute to its distinct pharmacological effects, including a reduced likelihood of inducing tolerance or dependence .

Study on Anticonvulsant Activity

A study evaluated the anticonvulsant properties of this compound using various seizure models. The findings suggested that this compound effectively mitigates seizure activity, supporting its potential therapeutic applications beyond anxiety and sleep disorders .

Sleep Architecture Preservation

In clinical settings, this compound has been observed to enhance sleep quality without disrupting sleep architecture. Unlike traditional benzodiazepines, it promotes a more physiological sleep state by maintaining continuity in slow-wave and REM sleep phases . This characteristic makes it a valuable option for patients with insomnia who are concerned about the adverse effects associated with conventional hypnotics.

Properties

IUPAC Name

4-[[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O5/c20-10-5-6-14-12(9-10)17(11-3-1-2-4-13(11)21)23-19(18(27)22-14)28-16(26)8-7-15(24)25/h1-6,9,19H,7-8H2,(H,22,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTRBZXDWMDXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)OC(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031961
Record name Cinazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172986-25-3
Record name 1-[7-Bromo-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl] butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172986-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172986253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinazepam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14715
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cinazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4SS7UFXC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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